molecular formula C11H12ClN3O B7469890 (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine

(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine

Cat. No.: B7469890
M. Wt: 237.68 g/mol
InChI Key: QUNSZAMGHZWNNY-UHFFFAOYSA-N
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Description

(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine is an organic compound that features a phenyl ring substituted with a chlorine atom and a methoxy group, as well as an imidazole ring attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine typically involves the following steps:

    Starting Materials: 4-Chloro-3-methoxybenzaldehyde and 1H-imidazole.

    Formation of Intermediate: The aldehyde group of 4-Chloro-3-methoxybenzaldehyde is first converted to an imine by reacting with an amine, such as 1H-imidazole, under acidic conditions.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent like sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product separation can further enhance efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: 4-Hydroxy-3-methoxy-phenyl-(1H-imidazol-2-ylmethyl)-amine.

    Reduction: this compound with a reduced imidazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its imidazole moiety.

    Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Industry

    Material Science: Used in the development of novel materials with specific electronic properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may bind to receptors, modulating their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methoxyaniline: Similar structure but lacks the imidazole ring.

    4-Chloro-3-methoxybenzylamine: Similar structure but lacks the imidazole ring.

    (4-Chloro-3-methoxy-phenyl)-(1H-pyrazol-2-ylmethyl)-amine: Similar structure but contains a pyrazole ring instead of an imidazole ring.

Uniqueness

(4-Chloro-3-methoxy-phenyl)-(1H-imidazol-2-ylmethyl)-amine is unique due to the presence of both a chlorine-substituted phenyl ring and an imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-N-(1H-imidazol-2-ylmethyl)-3-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-16-10-6-8(2-3-9(10)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNSZAMGHZWNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NCC2=NC=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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